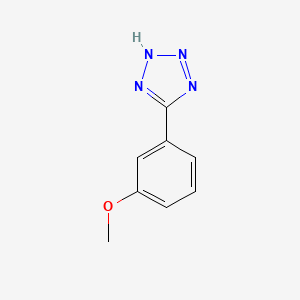

5-(3-methoxyphenyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-4-2-3-6(5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMUPWSDGZTZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393060 | |

| Record name | 5-(3-methoxyphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-36-3 | |

| Record name | 5-(3-methoxyphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Basic Properties of 5-(3-methoxyphenyl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a privileged scaffold, widely recognized as a robust bioisostere for carboxylic acids, enhancing crucial drug-like properties such as metabolic stability and lipophilicity.[1][2][3] This document details the synthesis, physicochemical characteristics, spectroscopic profile, and potential therapeutic applications of this compound, offering a foundational resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[4] Their unique electronic and structural characteristics make them invaluable in pharmaceutical design. The acidic proton on the 1H-tetrazole ring closely mimics the pKa of a carboxylic acid, allowing it to participate in similar hydrogen bonding interactions with biological targets.[1][5] However, the tetrazole group is significantly more resistant to metabolic reduction than a carboxylic acid, a feature that can greatly improve a drug candidate's pharmacokinetic profile.

This has led to the incorporation of the tetrazole moiety into numerous marketed drugs for a wide range of diseases, including hypertension, bacterial infections, and cancer.[1][2][3][4] this compound (Figure 1) serves as a key building block in this field, combining the advantageous properties of the tetrazole ring with the frequently occurring methoxyphenyl motif found in many bioactive molecules.

Figure 1: Chemical Structure of this compound

Synthesis and Reaction Mechanism

The predominant method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10] This approach is highly efficient and versatile for creating a diverse library of tetrazole derivatives.

General Synthetic Pathway

The synthesis of this compound is typically achieved by reacting 3-methoxybenzonitrile with sodium azide. The reaction often requires a catalyst to proceed efficiently and safely, avoiding the use of the highly toxic and explosive hydrazoic acid.[5][11] Lewis acids or solid acid catalysts like silica sulfuric acid are commonly employed to facilitate the cycloaddition.[1][9][11] The use of a catalyst enhances reaction rates and yields, making the process more suitable for laboratory and industrial-scale synthesis.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design. Its solid-state characteristics and acidic nature are of primary importance.

| Property | Value | Source(s) |

| Appearance | White solid | [9][11] |

| Melting Point | 156–158 °C | [9][11] |

| Molecular Formula | C₈H₈N₄O | [6][7] |

| Molecular Weight | 176.18 g/mol | [6] |

| XlogP (Predicted) | 1.1 | [7] |

Tautomerism

A key feature of 5-substituted-1H-tetrazoles is the existence of two tautomeric forms: the 1H- and 2H-tautomers.[1][4] In solution, these forms are in equilibrium. This tautomerism is fundamental to the molecule's ability to act as a carboxylic acid bioisostere, as the acidic proton can reside on different nitrogen atoms, influencing its hydrogen bonding capabilities.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization: A Self-Validating System

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating dataset that confirms the molecular structure and purity with high confidence. The causality behind this multi-pronged approach is to mitigate the risk of misidentification; for instance, while ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and mass spectrometry confirms the overall molecular weight.

| Technique | Observed Data | Source(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 16.88 (brs, 1H, N-H), 7.64–7.62 (m, 1H, Ar-H), 7.60–7.59 (m, 1H, Ar-H), 7.53 (t, J=8.05 Hz, 1H, Ar-H), 7.17 (ddd, J=0.8, 2.55, 3.4 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) | [9][11] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 159.7, 155.0, 130.6, 125.2, 119.1, 117.0, 112.0, 55.3 | [9][11] |

| IR (cm⁻¹) | 2843, 1711, 1564, 1490 | [9][11] |

| ESI-MS (m/z) | 175 [M-H]⁻ | [7][9][11] |

Applications and Biological Relevance

5-substituted-1H-tetrazoles are versatile pharmacophores utilized across numerous therapeutic areas.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5][12]

While specific bioactivity data for the parent this compound is not extensively published, its structural motifs are present in compounds with known pharmacological effects. For example, related methoxyphenyl-substituted triazoles and tetrazoles have been investigated as:

-

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX).[13]

-

Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[14]

-

Antimitotic Agents: Designed as tubulin polymerization inhibitors for breast cancer therapy.[15][16]

The combination of the metabolically stable tetrazole ring and the methoxyphenyl group makes this compound a highly attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable and reproducible method for the synthesis of this compound, adapted from established literature procedures.[9][11]

Materials and Reagents

-

3-Methoxybenzonitrile

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (as catalyst)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl Acetate

-

Petroleum Ether

-

Deionized Water

Step-by-Step Procedure

-

Reaction Setup: To a solution of 3-methoxybenzonitrile (1.0 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and a catalytic amount of silica sulfuric acid.

-

Heating: Heat the reaction mixture to reflux and maintain for the time specified by reaction monitoring (e.g., via TLC) until the starting nitrile is consumed.

-

Quenching and Acidification: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Acidify the aqueous solution to pH ~2 by the slow addition of aqueous HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a white solid.[11]

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 4 (NMR, IR, MS).

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined synthesis and distinct physicochemical and spectroscopic properties. Its primary value lies in its role as a bioisosteric mimic of carboxylic acids, offering improved metabolic stability for drug candidates. The straightforward synthesis and the proven utility of its core scaffolds in various therapeutic contexts establish this molecule as a crucial building block for modern medicinal chemistry research. This guide provides the foundational knowledge necessary for its effective synthesis, characterization, and application in the pursuit of novel therapeutics.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. This compound [stenutz.eu]

- 7. PubChemLite - 5-(3-methoxyphenyl)-1h-1,2,3,4-tetrazole (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 73096-36-3 [chemicalbook.com]

- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 5-(3-methoxyphenyl)-1H-tetrazole in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(3-methoxyphenyl)-1H-tetrazole

In the landscape of modern drug discovery, the tetrazole ring stands out as a uniquely valuable pharmacophore. Its profound utility stems from its role as a non-classical bioisostere of the carboxylic acid group, a common moiety in bioactive molecules.[1][2][3] The substitution of a carboxylic acid with a tetrazole ring can significantly enhance a drug candidate's metabolic stability, improve its lipophilicity profile, and thereby increase oral bioavailability, all while maintaining the necessary acidic character for receptor interaction.[4] this compound is a representative of this important class of compounds, incorporating both the critical tetrazole ring and a methoxy-substituted phenyl group, a common feature in many CNS-active and metabolic disease-targeted agents.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. As a senior application scientist, my objective is not merely to present data, but to contextualize it, explaining the causality behind experimental choices and the implications of each property for drug development professionals. The protocols described are designed as self-validating systems, providing researchers with a robust framework for their own investigations.

Molecular Identity and Core Properties

The foundational step in characterizing any drug candidate is to establish its fundamental molecular properties. These data serve as the bedrock for all subsequent experimental and computational analyses.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₈N₄O | [5][6] |

| Molecular Weight | 176.18 g/mol | [5][6] |

| CAS Number | 73096-36-3 | [5][6] |

Acidity (pKa): The Key to Bioisosteric Function

Expertise & Rationale: The acidity of the tetrazole N-H proton is arguably its most important feature in drug design. The pKa value dictates the molecule's ionization state at physiological pH (approx. 7.4), which in turn governs its aqueous solubility, ability to cross lipid membranes, and capacity to form crucial hydrogen bonds with its biological target. The tetrazole ring's pKa is remarkably similar to that of a carboxylic acid, making it an effective mimic.[1][7] While the specific experimentally determined pKa for this exact molecule is not widely published, 5-substituted-1H-tetrazoles typically exhibit a pKa in the range of 4.5 to 5.0, comparable to acetic acid (pKa ~4.76).[8]

Caption: Acid-dissociation equilibrium of the tetrazole.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating method for accurately determining the pKa.

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0) at the experimental temperature.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the tetrazole has been neutralized to its conjugate base. This point corresponds to the midpoint of the steepest part of the titration curve.

Lipophilicity (LogP): A Predictor of ADME Profile

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The partition coefficient (LogP) quantifies this by measuring the equilibrium distribution of the neutral compound between n-octanol and water. For ionizable compounds like tetrazoles, the distribution coefficient (LogD) is more physiologically relevant as it measures partitioning at a specific pH (e.g., 7.4) and accounts for both the ionized and unionized species.[9][10] This parameter is a key component of drug-likeness assessments like Lipinski's "Rule of Five," which suggests a LogP value not greater than 5 for orally available drugs.[9][10]

Caption: Partitioning of the analyte in the shake-flask method.

Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[9][11][12]

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO). A typical starting concentration in the aqueous phase might be 100-200 µM.[13]

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 5 mL of each). Add a small aliquot of the compound stock solution.

-

Equilibration: Tightly cap the vial and shake it at a constant temperature for a sufficient period (typically 2-24 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Thermal Properties: Melting Point (Tm)

Expertise & Rationale: The melting point (Tm) is a fundamental physical property that provides immediate insight into the purity and crystal lattice stability of a compound. A sharp melting point typically indicates high purity. From a drug development perspective, a very high melting point can sometimes correlate with low aqueous solubility due to the strong intermolecular forces in the crystal lattice that must be overcome for dissolution. Differential Scanning Calorimetry (DSC) is the preferred modern technique for this measurement due to its high precision and ability to detect other thermal events.[14][15][16]

Summary of Reported Melting Point Data

| Melting Point (°C) | Source |

| 157 | [5] |

| 158-159 | [17] |

| 156-157 | [18] |

| 156-158 | [19] |

The remarkable consistency across multiple independent reports provides a high degree of confidence in this value.

Caption: Workflow for melting point determination by DSC.

Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20][21]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a small aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., from 25 °C to 200 °C).

-

Data Collection: The instrument records the differential heat flow into the sample versus the reference as a function of temperature.

-

Analysis: The melting process is an endothermic event, appearing as a distinct peak on the resulting thermogram. The melting point (Tm) is typically reported as the onset temperature or the peak temperature of this endotherm.

Aqueous Solubility

Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for promising drug candidates. A compound must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into circulation.[22][23] It is crucial to distinguish between kinetic solubility (often measured in high-throughput screens from a DMSO stock) and thermodynamic solubility, which represents the true equilibrium solubility of the solid material and is considered the "gold standard" for lead optimization.[22][23][24]

Experimental Protocol: Thermodynamic Solubility Determination

This method measures the equilibrium concentration of a compound in a saturated solution.[24][25]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (24-72 hours) to ensure the system reaches equilibrium.[23]

-

Separation: After equilibration, filter the solution through a low-binding filter (e.g., a 0.45 µm PVDF filter) or centrifuge at high speed to remove all undissolved solid. This step is critical to avoid artificially inflating the measured concentration.

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. A standard calibration curve must be generated for accurate quantification.[13]

-

Result: The measured concentration is reported as the thermodynamic solubility in the specified buffer (e.g., in µg/mL or µM).

Spectroscopic Profile: Structural Confirmation

Expertise & Rationale: A suite of spectroscopic techniques is essential for unequivocally confirming the chemical structure and identity of the synthesized compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data.

Summary of Spectroscopic Data

| Technique | Observed Peaks/Signals | Source |

| ¹H NMR | δ 7.58-7.63 (m, 2H), 7.52 (t, J = 8.2 Hz, 1H), 7.16 (bdd, J = 2.6, 8.3 Hz, 1H), 3.85 (s, 3H, -OCH₃) | [18] |

| (400 MHz, DMSO-d₆) | δ 7.64–7.62 (m, 1H), 7.60–7.59 (m, 1H), 7.53 (t, 1H, J = 8.05 Hz), 7.17 (ddd, 1H), 3.86 (s, 3H, -OCH₃) | [19] |

| ¹³C NMR | δ 159.8, 155.2, 130.7, 125.3, 119.2, 117.1, 112.1, 55.4 (-OCH₃) | [18] |

| (100.6 MHz, DMSO-d₆) | δ 159.7, 155.0, 130.6, 125.2, 119.1, 117.0, 112.0, 55.3 (-OCH₃) | [19] |

| IR (cm⁻¹) | 2991, 1610, 1505 | [19] |

| Mass Spec. | Expected fragmentation includes the loss of N₂ (28 Da) in negative ion mode and HN₃ (43 Da) in positive ion mode. | [26] |

The consistency in the reported NMR shifts across different studies provides strong validation of the compound's structure. The IR peaks are consistent with the aromatic and ether functionalities present.

Conclusion

This guide has detailed the essential physicochemical characteristics of this compound, grounding the data in the context of pharmaceutical development. The compound's melting point indicates a stable, pure solid. Its acidic nature, with a pKa analogous to carboxylic acids, confirms its potential as a bioisostere. The lipophilicity and aqueous solubility, which can be precisely determined using the robust protocols provided, will be the ultimate arbiters of its ADME profile and suitability as a drug candidate. By understanding and applying these principles and methods, researchers can effectively evaluate and optimize tetrazole-containing compounds in their quest for novel therapeutics.

References

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [stenutz.eu]

- 6. This compound | 73096-36-3 [chemicalbook.com]

- 7. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]

- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 17. rsc.org [rsc.org]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. mdpi.com [mdpi.com]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. mt.com [mt.com]

- 22. Aqueous Solubility Assay - Enamine [enamine.net]

- 23. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 26. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to the Solubility of 5-(3-methoxyphenyl)-1H-tetrazole in Organic Solvents

Abstract

5-(3-methoxyphenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a bioisostere for a carboxylic acid group.[1] A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the theoretical principles governing its dissolution, qualitative and estimated quantitative solubility data in a range of common organic solvents, and a rigorous, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solution behavior of this important molecular scaffold.

Introduction: The Significance of this compound

Tetrazole derivatives are a cornerstone in modern medicinal chemistry due to their unique physicochemical properties. The tetrazole ring, with its high nitrogen content and acidic proton (pKa comparable to carboxylic acids), can participate in a variety of non-covalent interactions, making it an effective mimic for the carboxylic acid moiety.[2][3] This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic profiles of drug candidates. This compound, specifically, incorporates a methoxy-substituted phenyl ring, a common feature in many biologically active molecules, which further influences its solubility and interaction with biological targets.

A comprehensive grasp of the solubility of this compound in organic solvents is a critical prerequisite for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and bioavailable drug formulations.

-

High-Throughput Screening (HTS): Ensuring compound integrity and avoiding false negatives in biological assays.

This guide is structured to provide both theoretical insights and practical, actionable protocols to empower researchers in their work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₄O | [4] |

| Molecular Weight | 176.18 g/mol | [4] |

| Melting Point | 156–158 °C | [5] |

| Appearance | White solid | [5] |

| pKa | Approx. 4.5-5.0 (Estimated, similar to 5-phenyltetrazole) | [3] |

The presence of the tetrazole ring, a polar, hydrogen-bond donating and accepting moiety, combined with the phenyl ring and the ether linkage, results in a molecule with a balance of polar and non-polar characteristics. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

Principles of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions influencing its solubility are:

-

Hydrogen Bonding: The N-H bond of the tetrazole ring is a strong hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atom of the methoxy group are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating the molecule.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms. Polar aprotic solvents (e.g., DMSO, DMF, acetone) can engage in strong dipole-dipole interactions, facilitating dissolution.

-

van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are favorable for interactions with both non-polar and polarizable solvents.

-

"Like Dissolves Like": This principle suggests that solutes will have higher solubility in solvents with similar polarity. Therefore, this compound is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.

Solubility Profile of this compound

While specific, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain, we can establish a reliable solubility profile based on the known behavior of tetrazole derivatives and fundamental chemical principles. Tetrazoles are generally characterized by high solubility in polar solvents.[6]

Qualitative Solubility

Based on its structure, this compound is anticipated to be:

-

Highly Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent hydrogen bond acceptors.

-

Soluble to Moderately Soluble in lower alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors.

-

Moderately Soluble in ketones like acetone and esters like ethyl acetate, which are polar aprotic solvents but less effective at hydrogen bonding than DMSO or DMF.

-

Slightly Soluble to Sparingly Soluble in less polar solvents like dichloromethane and chloroform.

-

Insoluble in non-polar solvents such as hexanes and toluene.

Estimated Quantitative Solubility Data

The following table presents estimated solubility values for this compound in a selection of common organic solvents at ambient temperature (approximately 20-25°C). These values are derived from qualitative observations for similar tetrazole compounds and theoretical considerations. They should be considered as a guide for solvent selection and must be experimentally verified for precise applications.

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.57 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 0.57 |

| Methanol | Polar Protic | 20 - 50 | 0.11 - 0.28 |

| Ethanol | Polar Protic | 10 - 30 | 0.06 - 0.17 |

| Acetone | Polar Aprotic | 5 - 15 | 0.03 - 0.09 |

| Acetonitrile | Polar Aprotic | 5 - 10 | 0.03 - 0.06 |

| Ethyl Acetate | Moderately Polar Aprotic | 2 - 8 | 0.01 - 0.05 |

| Dichloromethane | Non-polar | < 1 | < 0.006 |

| Toluene | Non-polar | < 0.1 | < 0.0006 |

| n-Hexane | Non-polar | < 0.1 | < 0.0006 |

Experimental Determination of Thermodynamic Solubility

For rigorous scientific work, the experimental determination of solubility is crucial. The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol provides a detailed, step-by-step methodology.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential.

-

Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A dilution factor of 100 or 1000 is common.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Analyze the diluted sample and the calibration standards using a validated HPLC method. A typical method would utilize a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure consistent protonation).

-

Detection is typically performed at the λmax of the compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Self-Validation and Trustworthiness:

-

The continued presence of excess solid at the end of the equilibration period confirms that a saturated solution was achieved.

-

Running the experiment in triplicate and ensuring the results are within an acceptable range of variation (e.g., RSD < 5%) validates the reproducibility of the method.

-

The use of a validated, linear HPLC calibration curve ensures the accuracy of the quantification step.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of solubility, researchers can make informed decisions regarding solvent selection for various applications. While experimentally determined quantitative data is sparse, the provided estimated values serve as a practical starting point. For precise and critical applications, the detailed shake-flask protocol outlined herein offers a robust and reliable method for determining the thermodynamic solubility of this important compound, ensuring the integrity and success of research and development endeavors.

References

- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 5-(3-methoxyphenyl)-1h-1,2,3,4-tetrazole (C8H8N4O) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Theoretical pKa Calculation of 5-(3-methoxyphenyl)-1H-tetrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. 5-Substituted-1H-tetrazoles are widely recognized as effective bioisosteres for carboxylic acids in medicinal chemistry, making the accurate prediction of their pKa values essential for rational drug design.[1][2] This in-depth technical guide provides a comprehensive, field-proven methodology for the theoretical calculation of the pKa of 5-(3-methoxyphenyl)-1H-tetrazole. We will explore the fundamental principles of computational pKa prediction, justify the selection of a robust quantum chemical workflow, and provide a detailed, step-by-step protocol suitable for implementation by computational chemists and drug development professionals. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical rigor and practical application.

Introduction: The Significance of Tetrazole Acidity in Drug Design

In modern medicinal chemistry, the strategic replacement of functional groups to optimize a drug candidate's properties is a cornerstone of lead optimization. The tetrazole ring, particularly the 5-substituted-1H-tetrazole, has emerged as a premier bioisosteric replacement for the carboxylic acid group. This is due to their similar steric profiles and, most importantly, comparable acidity, allowing them to engage in similar ionic interactions with biological targets at physiological pH.[1] However, the acidity of the tetrazole N-H proton can be subtly modulated by the nature of the 5-substituent, influencing the compound's overall pharmacokinetic and pharmacodynamic profile.

An accurate understanding of a compound's pKa is non-negotiable. It dictates the charge state of a molecule in different biological compartments, which in turn affects:

-

Solubility: The ionized form is generally more water-soluble.

-

Permeability: The neutral form is typically better able to cross lipid membranes.

-

Target Binding: The protonation state determines the potential for ionic bonds and hydrogen bonding with a protein target.

Therefore, the ability to accurately predict pKa in silico provides a powerful tool for triaging and prioritizing candidate molecules before committing to costly and time-consuming synthesis and experimental testing.

Theoretical Foundations for pKa Calculation

The direct calculation of pKa in solution is computationally prohibitive. Instead, we rely on thermodynamic cycles that dissect the process into more manageable components. The most common approach is the direct method , which utilizes a thermodynamic cycle to relate the Gibbs free energy of dissociation in solution (ΔG°aq) to gas-phase energies and solvation free energies.

The pKa is directly proportional to the Gibbs free energy of the acid dissociation reaction in an aqueous solution: HA(aq) ⇌ A-(aq) + H+(aq)

The relationship is given by: pKa = ΔG°aq / (2.303 * RT)

Where ΔG°aq is the standard Gibbs free energy of the reaction in solution, R is the ideal gas constant, and T is the temperature in Kelvin.

The challenge lies in accurately calculating ΔG°aq. The thermodynamic cycle shown below provides the necessary pathway.

Figure 1: Thermodynamic Cycle for pKa Calculation. This cycle relates the desired aqueous-phase free energy of dissociation (ΔG°aq) to calculable gas-phase energies and solvation free energies.

From this cycle, ΔG°aq can be expressed as: ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

-

ΔG°gas: The Gibbs free energy of deprotonation in the gas phase. This term is readily calculated using quantum mechanical (QM) methods.

-

ΔG°solv: The Gibbs free energy of solvation for each species. This is typically calculated using an implicit continuum solvation model.

-

ΔG°solv(H⁺): The solvation free energy of a proton. This value is notoriously difficult to calculate directly and is instead taken from experimental data. A consensus value is approximately -265.9 kcal/mol .[3]

An alternative, often more robust, approach is the isodesmic reaction method .[4][5][6] This method calculates the pKa of a target acid (AH) relative to a well-characterized reference acid (BH) with a known experimental pKa.

AH + B⁻ ⇌ A⁻ + BH

This approach benefits from the cancellation of systematic errors in the QM calculations, as similar chemical environments are present on both sides of the reaction.[7] However, it requires the careful selection of a structurally similar reference compound, which can be challenging for novel scaffolds. For this guide, we will focus on the more universally applicable direct method.

Core Protocol: pKa Calculation of this compound

This protocol employs Density Functional Theory (DFT) for quantum chemical calculations and the SMD (Solvation Model based on Density) continuum solvation model, a widely validated and recommended approach.[8][9] We will use the Gaussian software package as an example, though the principles are transferable to other QM software like Jaguar or ORCA.[10][11][12]

Justification of Method Selection

-

DFT Functional (M06-2X): We select the M06-2X functional. While B3LYP is a common workhorse, M06-2X generally provides superior performance for main-group thermochemistry and non-covalent interactions, which can be relevant for intramolecular interactions involving the methoxy group.[13]

-

Basis Set (6-31+G(d,p)): This basis set provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is crucial for accurately describing the electron distribution in the anion (A⁻), and polarization functions (d,p) are necessary for describing bonding geometries correctly.

-

Solvation Model (SMD): The SMD model is a universal solvation model that has been parameterized for a wide range of solvents and has shown good performance in pKa calculations.[8][9][14]

Step-by-Step Computational Workflow

The workflow involves performing calculations on the neutral acid (HA) and its corresponding conjugate base (A⁻). A critical consideration for 5-substituted tetrazoles is that deprotonation can lead to two primary tautomers of the anion: the 2H-anion and the 1H-anion. The calculation must be performed for the neutral species and both anionic tautomers to identify the most stable conjugate base.

Figure 2: Computational Workflow for pKa Prediction. This diagram outlines the necessary quantum chemical calculations for the neutral acid and its corresponding anionic tautomers to determine the final pKa value.

Step 1: Structure Preparation

-

Build the 3D structure of this compound using a molecular editor like GaussView, Avogadro, or Maestro.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. Pay attention to the conformation of the methoxy group relative to the phenyl ring.

Step 2: Gas-Phase Optimization and Frequency Calculations

-

For the Neutral Molecule (HA):

-

Set up a geometry optimization followed by a frequency calculation (Opt Freq) in Gaussian.

-

Keyword Line: #p M062X/6-31+G(d,p) Opt Freq

-

Charge and Multiplicity: 0 1

-

Run the calculation. Upon successful completion, verify there are no imaginary frequencies (indicating a true energy minimum).

-

From the output file, extract the "Sum of electronic and thermal Free Energies" . This is G°gas(HA) .

-

-

For the Anionic Tautomers (A⁻):

-

Create two input files for the anion by removing the N-H proton from the optimized neutral structure. In one, the negative charge will be localized primarily on the N1 position (for the 1H-tautomer's conjugate base) and in the other, on the N2 position (for the 2H-tautomer's conjugate base).

-

For each anion:

-

Set up an Opt Freq calculation.

-

Keyword Line: #p M062X/6-31+G(d,p) Opt Freq

-

Charge and Multiplicity: -1 1

-

Run the calculation and verify no imaginary frequencies.

-

Extract the "Sum of electronic and thermal Free Energies" for each. These are G°gas(A⁻1) and G°gas(A⁻2) .

-

-

Step 3: Solvation Energy Calculations

-

For the three optimized gas-phase structures (HA, A⁻1, and A⁻2), perform a single-point energy calculation in the solvent.

-

Keyword Line: #p M062X/6-31+G(d,p) SCRF=(SMD,Solvent=Water)

-

From the output of the solvated calculation, extract the "SCF Done" energy value (Esolv). From the output of the gas-phase optimization (Step 2), extract the "SCF Done" energy value (Egas).

-

The Gibbs free energy of solvation is calculated as: ΔG°solv = Esolv - Egas .[8] Calculate this value for all three species.

Step 4: Final pKa Calculation

-

Identify the stable anion: Calculate the total free energy in solution for both anionic tautomers:

-

G°total(A⁻1) = G°gas(A⁻1) + ΔG°solv(A⁻1)

-

G°total(A⁻2) = G°gas(A⁻2) + ΔG°solv(A⁻2)

-

The tautomer with the lower G°total is the most stable conjugate base. Use its energy values for the final calculation. Let's call this G°total(A⁻stable) .

-

-

Calculate ΔG°aq:

-

First, calculate the total Gibbs free energy of the neutral acid in solution: G°total(HA) = G°gas(HA) + ΔG°solv(HA).

-

The free energy change for the reaction HA → A⁻ + H⁺ in solution is: ΔG°aq = [G°total(A⁻stable) + G°total(H⁺)] - G°total(HA)

-

The total free energy of the proton in solution, G°total(H⁺), is composed of its gas-phase free energy and its solvation free energy. G°gas(H⁺) is calculated as -6.28 kcal/mol at 298.15 K, and ΔG°solv(H⁺) is taken as -265.9 kcal/mol.[3] Thus, G°total(H⁺) = -272.18 kcal/mol .

-

-

Convert to pKa:

-

Ensure all energy values are in kcal/mol. (1 Hartree = 627.5095 kcal/mol).

-

Calculate the final pKa at 298.15 K (RT = 0.592 kcal/mol): pKa = ΔG°aq / (2.303 * 0.592) = ΔG°aq / 1.364

-

Data Presentation and Expected Results

The intermediate and final calculated values should be organized into a clear table for analysis and reporting. While the exact values depend on the specific software version and computational resources, the table below illustrates the expected output. The pKa of 5-phenyl-1H-tetrazole is experimentally found to be around 4.83, so a value in this range is expected.[1]

| Species | G°gas (Hartree) | ΔG°solv (kcal/mol) | G°total (kcal/mol) |

| HA (Neutral) | Calculated Value | Calculated Value | Calculated Value |

| A⁻ (Anion Tautomer 1) | Calculated Value | Calculated Value | Calculated Value |

| A⁻ (Anion Tautomer 2) | Calculated Value | Calculated Value | Calculated Value |

| H⁺ (Proton) | 0.00999 (thermal) | -265.9 (experimental) | -272.18 (combined) |

| Final ΔG°aq | Calculated Value | ||

| Predicted pKa | ~4.5 - 5.5 |

Table 1: Summary of Calculated Thermodynamic Data. This table structure should be used to report the key energy components leading to the final predicted pKa value.

Conclusion and Authoritative Grounding

This guide has detailed a robust, first-principles workflow for the theoretical pKa calculation of this compound. By leveraging a well-justified DFT method (M06-2X/6-31+G(d,p)) in conjunction with the SMD solvation model, researchers can achieve predictions with a mean unsigned error often approaching 1 pKa unit or less, which is sufficient for many applications in drug discovery.[15][16]

The key to trustworthiness in this protocol lies in its systematic approach: optimizing geometries, confirming them as true minima via frequency analysis, and carefully accounting for the contributions of both gas-phase and solvation energies. The explicit consideration of anion tautomerism is a critical, self-validating step that is essential for heterocyclic compounds like tetrazoles. While more advanced methods incorporating explicit solvent molecules or machine learning approaches exist, the methodology presented here represents a gold standard for balancing accuracy, computational cost, and broad applicability.[17][18]

For professionals in drug development, integrating such predictive models early in the design-make-test-analyze cycle can significantly enhance the efficiency of lead optimization, enabling a more rational, data-driven approach to modulating the crucial physicochemical properties of novel therapeutic agents.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Isodesmic reaction for pKa calculations of common organic molecules | Semantic Scholar [semanticscholar.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. schrodinger.com [schrodinger.com]

- 11. School of Chemical Sciences KB [answers.illinois.edu]

- 12. reddit.com [reddit.com]

- 13. Solvation Model SMD with a scaled solvent-accessible-surface for pKa calculation - NWChem [nwchemgit.github.io]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Efficient Quantum-Chemical Calculations of Acid Dissociation Constants from Free-Energy Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Absolute calculations of acidity of C-substituted tetrazoles in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: 5-(3-methoxyphenyl)-1H-tetrazole Crystal Structure Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and ultimately, its bioavailability. Understanding the precise three-dimensional arrangement of molecules within a crystal lattice is not merely an academic exercise; it is a foundational pillar of rational drug design and development. This guide provides a comprehensive, field-proven framework for the crystal structure analysis of 5-(3-methoxyphenyl)-1H-tetrazole, a molecule of significant interest due to the prevalence of the tetrazole moiety in medicinal chemistry. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

The Rationale: Why Crystal Structure Matters for Tetrazole-Based Compounds

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution frequently employed by medicinal chemists to enhance metabolic stability and modulate physicochemical properties.[1][2][3] The acidic N-H proton and the electron-rich nitrogen atoms of the tetrazole ring make it a potent participant in hydrogen bonding, a key intermolecular interaction that governs crystal packing.[1] The crystal structure of this compound dictates:

-

Physicochemical Properties: Solubility, dissolution rate, melting point, and hygroscopicity are all intrinsically linked to the strength and nature of the intermolecular interactions within the crystal.[4][5]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) with different properties is a major consideration in drug development. Each polymorph has a unique crystal structure.[5]

-

Pharmaceutical Formulation: A detailed structural understanding is essential for developing stable, effective, and manufacturable drug formulations.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystal structure analysis is the availability of high-purity material and single crystals of suitable size and quality.

Synthesis: [3+2] Cycloaddition

The most reliable route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[6][7] Using a heterogeneous catalyst like silica sulfuric acid offers advantages in terms of safety, efficiency, and ease of work-up compared to older methods that generate explosive hydrazoic acid in situ.[3][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-methoxybenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and silica sulfuric acid (0.1 eq).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of nitrile). Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 110-120 °C with vigorous stirring for 8-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

-

Precipitation: Acidify the aqueous solution to a pH of ~2 using 3M hydrochloric acid (HCl). This protonates the tetrazole ring, causing the product to precipitate out of the solution.

-

Isolation and Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with cold water to remove residual salts and DMF. Dry the product under a vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.[6][8]

Crystal Growth: The Art of Slow Evaporation

Growing crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to slowly and orderly assemble into a well-defined lattice. The slow evaporation method is a reliable starting point for many organic compounds.[9]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] For this compound, a mixture of ethyl acetate and hexane is a good choice.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in ethyl acetate at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. Rationale: This removes dust and other particulate matter which can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[9]

-

Vapor Diffusion Setup: Place the vial containing the compound solution into a larger, sealed jar that contains a small amount of the anti-solvent (hexane).

-

Incubation: Allow the jar to stand undisturbed in a location with a stable temperature and no vibrations. The more volatile ethyl acetate will slowly evaporate, and the vapor of the less soluble hexane will diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystallization.

-

Harvesting: After several days to a week, inspect the vial for single, well-formed crystals. Carefully remove a suitable crystal using a micromanipulator or a fine needle.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive analytical technique for determining the three-dimensional atomic arrangement in a crystal.[10] It provides precise information on bond lengths, angles, and the overall molecular packing.

The SC-XRD Experimental Workflow

The process from crystal to final structure follows a validated, logical progression.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Interpretation: Crystallographic Parameters

The output of a successful SC-XRD experiment is a set of crystallographic data, typically presented in a standardized table.

Table 1: Representative Crystallographic Data for this compound (Note: These values are representative examples. Actual experimental data must be obtained and cited from a specific structural determination.)

| Parameter | Example Value |

| Chemical Formula | C₈H₈N₄O |

| Formula Weight | 176.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Insert experimental value, e.g., 5.8...] |

| b (Å) | [Insert experimental value, e.g., 13.1...] |

| c (Å) | [Insert experimental value, e.g., 8.2...] |

| β (°) | [Insert experimental value, e.g., 95.5...] |

| Volume (ų) | [Insert experimental value] |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | [Insert experimental value] |

| R₁ [I > 2σ(I)] | [< 0.05 for good quality data] |

| wR₂ (all data) | [< 0.15 for good quality data] |

| Goodness-of-fit (S) | [~1.0] |

Deeper Insights: Analysis of Intermolecular Interactions

The crystal is not merely a collection of molecules; it is a supramolecular assembly held together by a network of non-covalent interactions.[11] Analyzing these interactions is key to understanding the material's properties.[4]

The Dominant Interaction: Hydrogen Bonding

For tetrazoles, the most significant interaction is the hydrogen bond between the acidic N-H proton of one molecule and a basic nitrogen atom of a neighboring molecule.[1] This N-H···N interaction typically links molecules into robust chains or dimers.

Caption: Primary hydrogen bonding motif in 5-substituted-1H-tetrazoles.

Supporting Interactions: π-π Stacking

The aromatic phenyl and tetrazole rings provide opportunities for π-π stacking interactions.[1] While weaker than hydrogen bonds, the cumulative effect of these interactions contributes significantly to the overall lattice energy. Analysis of the centroid-to-centroid distances and the displacement of the rings (parallel-displaced vs. T-shaped) reveals the nature of these stabilizing forces.[1]

From Structure to Application: The Property Relationship

The ultimate goal of this analysis is to forge a direct link between the microscopic crystal structure and the macroscopic properties relevant to drug development.

-

Solubility Prediction: A crystal lattice dominated by strong, directional hydrogen bonds (like those in many tetrazoles) will have a high lattice energy. Overcoming this energy barrier is required for dissolution. Thus, a highly stable hydrogen-bonded network often correlates with lower aqueous solubility.

-

Stability and Melting Point: A dense crystal packing with efficient intermolecular interactions results in a thermally stable solid with a high melting point. The melting point of this compound is reported to be 156–158 °C.[6][7]

-

Polymorph Screening: If different crystallization conditions yield crystals with different unit cell parameters, it is a strong indication of polymorphism. Each polymorph must be fully characterized as they are considered different APIs by regulatory agencies.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. How To [chem.rochester.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

Spectroscopic Characterization of 5-(3-methoxyphenyl)-1H-tetrazole: An In-depth Technical Guide

Introduction

5-(3-methoxyphenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. Its accurate synthesis and unambiguous structural confirmation are paramount for its application in pharmaceutical research.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. We will delve into the causality behind experimental choices, interpret the resulting data with expert insights, and present self-validating protocols to ensure scientific integrity.

Synthesis and Sample Provenance: The [3+2] Cycloaddition Pathway

Before analysis, understanding the sample's origin is crucial for anticipating potential impurities. This compound is commonly synthesized via a [3+2] cycloaddition reaction. This involves treating 3-methoxybenzonitrile with an azide source, such as sodium azide, often catalyzed by a Lewis acid or under elevated temperatures.[1] The primary starting materials and potential side-products (e.g., unreacted nitrile) should be considered during spectral interpretation.

The workflow for synthesis and subsequent characterization is a critical, self-validating loop that ensures the final compound meets the rigorous standards required for drug development.

Caption: Synthesis and Spectroscopic Verification Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-15 mg of the purified solid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent dissolving power for the polar tetrazole moiety and its high boiling point. The residual solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) serves as a convenient internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Scans: 1024-2048 scans.

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Spectral Width: 0 to 180 ppm.

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The acidic proton on the tetrazole ring is often broad and may exchange with residual water in the solvent; its observation confirms the presence of the 1H-tetrazole tautomer.

Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ~16.9 | broad singlet | 1H | - | N-H (Tetrazole) |

| 7.58 - 7.64 | multiplet | 2H | - | Ar-H (H-4', H-6') |

| 7.52 | triplet | 1H | 8.0 | Ar-H (H-5') |

| 7.18 | doublet of doublets | 1H | 8.3, 2.6 | Ar-H (H-2') |

| 3.85 | singlet | 3H | - | OCH ₃ |

Note: The N-H proton is highly deshielded due to its acidic nature and involvement in hydrogen bonding. Its chemical shift can be variable and it is often not observed.

Expertise & Causality:

-

The multiplet between 7.58-7.64 ppm arises from the protons ortho and para to the methoxy group.

-

The triplet at 7.52 ppm is characteristic of the H-5' proton, which is coupled to two neighboring aromatic protons (H-4' and H-6') with a typical ortho coupling constant of ~8.0 Hz.[2]

-

The downfield signal at 7.18 ppm corresponds to the H-2' proton, showing coupling to both H-6' (ortho) and H-4' (meta).[2]

-

The sharp singlet at 3.85 ppm integrating to three protons is the unequivocal signature of the methoxy group.[2][3]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.8 | C -OCH₃ (C-3') |

| 155.2 | C -5 (Tetrazole) |

| 130.7 | Ar-C H (C-5') |

| 125.3 | Quaternary Ar-C (C-1') |

| 119.2 | Ar-C H (C-6') |

| 117.1 | Ar-C H (C-4') |

| 112.1 | Ar-C H (C-2') |

| 55.4 | OC H₃ |

Expertise & Causality:

-

The carbon attached to the electron-donating methoxy group (C-3') is the most deshielded aromatic carbon at 159.8 ppm.[2][3]

-

The tetrazole carbon (C-5) appears around 155.2 ppm, a characteristic region for this heterocycle.[2]

-

The quaternary carbon (C-1'), attached to the tetrazole ring, is found at 125.3 ppm.[2][3]

-

The remaining aromatic carbons are assigned based on established substituent effects, with the methoxy group exerting a significant influence on their chemical shifts.[2][3]

-

The methoxy carbon itself is found shielded at 55.4 ppm.[2][3]

Caption: Key ¹H and ¹³C NMR Structural Correlations.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, serving as an excellent complementary technique to NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

IR Spectral Data & Interpretation

The IR spectrum confirms the presence of the N-H, aromatic C-H, C=C, C=N, and C-O bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-3400 | Broad | N-H stretch (H-bonded) |

| 2843 | Medium | C-H stretch (aromatic & OCH₃) |

| 1610 | Strong | C=C stretch (aromatic ring) |

| 1564 | Strong | C=N / N=N stretch (tetrazole ring) |

| 1490 | Strong | Aromatic ring skeletal vibrations |

| ~1200-1000 | Strong | C-O-C stretch (aryl ether) |

Data derived from literature values and functional group correlations.[4][5]

Expertise & Causality:

-

The broad N-H stretch is characteristic of the tetrazole ring and indicates intermolecular hydrogen bonding in the solid state.

-

The bands in the 1610-1490 cm⁻¹ region are diagnostic for the substituted benzene ring and the tetrazole ring's C=N and N=N stretching vibrations.[2][4]

-

A strong absorption in the 1200-1000 cm⁻¹ region is definitive for the aryl-alkyl ether C-O stretching mode, confirming the methoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Q-TOF or ion trap).

-

Acquisition Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization pathway.

-

Negative Ion Mode: Typically more informative for acidic compounds like tetrazoles.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: A low voltage (e.g., 70 V) is used to observe the molecular ion, while a higher voltage can be applied to induce fragmentation for MS/MS studies.

-

MS Data & Interpretation

Table 4: ESI-MS Data for this compound

| Ionization Mode | Observed m/z | Assignment | Theoretical Mass |

|---|

| Negative | 175.06 | [M-H]⁻ | 176.18 |

Data from referenced literature.[4]

Trustworthiness through Fragmentation: The fragmentation of 5-substituted-1H-tetrazoles under ESI-MS conditions is well-documented and provides a powerful validation of the structure.

-

Negative Ion Mode ([M-H]⁻): The primary fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da). This is a characteristic fragmentation for deprotonated tetrazoles.[6] For our compound, this would result in a fragment ion at m/z 147.

-

Positive Ion Mode ([M+H]⁺): In this mode, the characteristic fragmentation involves the loss of hydrazoic acid (HN₃, 43 Da).[6] This would produce a fragment ion at m/z 133.

Observing these specific neutral losses in tandem MS (MS/MS) experiments provides definitive proof of the tetrazole ring's presence, creating a self-validating system for structural confirmation.

Conclusion: An Integrated Approach to Structural Verification

The unambiguous characterization of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. NMR establishes the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups in seconds. Finally, mass spectrometry verifies the molecular weight and provides ultimate confirmation of the tetrazole moiety through its characteristic fragmentation pattern. This rigorous, multi-faceted approach ensures the identity and purity of the molecule, a non-negotiable requirement for its use in scientific research and drug development.

References

- 1. scielo.org.za [scielo.org.za]

- 2. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. lifesciencesite.com [lifesciencesite.com]

A Technical Guide to the Thermal Stability of 5-Aryl-1H-Tetrazoles: A Case Study of 5-(3-methoxyphenyl)-1H-tetrazole

Executive Summary

Tetrazole derivatives are a cornerstone in modern medicinal chemistry, serving as crucial bioisosteres for carboxylic acids in numerous FDA-approved drugs.[1][2] Their unique structure, characterized by a five-membered ring with four nitrogen atoms, imparts favorable physicochemical properties but also introduces potential thermal instability.[3] Understanding the thermal behavior of these compounds, such as 5-(3-methoxyphenyl)-1H-tetrazole, is not merely a procedural step but a critical safety and quality assurance mandate in drug development. This guide provides a comprehensive framework for the rigorous evaluation of the thermal stability of 5-aryl-1H-tetrazoles, using this compound as a representative model. We will detail the core analytical techniques, provide field-proven experimental protocols, and explain the causality behind kinetic analysis, empowering researchers to ensure the safety, stability, and efficacy of these vital pharmaceutical compounds.

Introduction: The Energetic Nature of the Tetrazole Ring

This compound (Figure 1) is a member of the 5-substituted 1H-tetrazole family, a class of compounds widely used in drug discovery.[4] They are found in various clinical drugs, from antihypertensives like Losartan to antibiotics.[1][2] The efficacy of the tetrazole moiety stems from its ability to mimic the carboxylic acid group, enhancing metabolic stability and absorption properties.[5]

However, the high nitrogen content and large positive enthalpy of formation inherent to the tetrazole ring classify these compounds as energetic materials.[3][6] Upon heating, they can undergo rapid, exothermic decomposition, often liberating large volumes of nitrogen gas.[7][8][9] This energetic nature demands a thorough understanding of their thermal stability to prevent uncontrolled energy release during synthesis, purification, storage, and formulation. A comprehensive thermal hazard assessment is therefore indispensable for safe handling and for defining stable processing and storage conditions.

Foundational Techniques for Thermal Analysis

A multi-technique approach is essential for building a complete thermal stability profile. The two primary techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide complementary information on the energetic and mass-loss events associated with decomposition.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It is the primary tool for detecting thermal events like melting and decomposition, quantifying the energy released (exotherm) or absorbed (endotherm), and determining the onset temperature of decomposition, which is a critical indicator of thermal stability.[13]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] It is used to determine decomposition temperatures, the number of decomposition steps, and the mass of volatile products released. When correlated with DSC data, TGA helps to confirm that an observed exotherm is indeed a decomposition event associated with mass loss.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow ensures that all critical thermal parameters are captured accurately and safely. The process involves an initial screening with DSC to identify the onset of decomposition, followed by TGA to characterize the associated mass loss.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), decomposition onset temperature (Tonset), peak decomposition temperature (Tpeak), and enthalpy of decomposition (ΔHd).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium.[15] This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. The use of a small sample size and a vented pan is a key safety measure to prevent pressure buildup from gas evolution during decomposition.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Temperature Program: Place the sample and reference pans into the DSC cell. Heat the sample under a dynamic nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature well beyond the decomposition event (e.g., 350 °C). A typical heating rate is 10 °C/min.[16][17] The inert atmosphere prevents oxidative side reactions.

-

Data Analysis:

-